![molecular formula C12H20O4S2 B14544876 Bis[2-(ethylsulfanyl)ethyl] but-2-enedioate CAS No. 62087-23-4](/img/structure/B14544876.png)
Bis[2-(ethylsulfanyl)ethyl] but-2-enedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis[2-(ethylsulfanyl)ethyl] but-2-enedioate is an organic compound with the molecular formula C12H20O4S2. It is a diester derived from but-2-enedioic acid (fumaric acid) and 2-(ethylsulfanyl)ethanol. This compound is of interest due to its unique chemical structure, which includes both ester and sulfanyl functional groups, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis[2-(ethylsulfanyl)ethyl] but-2-enedioate typically involves the esterification of but-2-enedioic acid with 2-(ethylsulfanyl)ethanol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification. The general reaction scheme is as follows:
But-2-enedioic acid+2(2-(ethylsulfanyl)ethanol)Acid catalystBis[2-(ethylsulfanyl)ethyl] but-2-enedioate+Water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of azeotropic distillation can help remove water formed during the reaction, driving the equilibrium towards the formation of the ester.
Chemical Reactions Analysis
Types of Reactions
Bis[2-(ethylsulfanyl)ethyl] but-2-enedioate can undergo various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The ester groups can participate in nucleophilic substitution reactions, where the ester is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkoxides, amines.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted esters and amides.
Scientific Research Applications
Bis[2-(ethylsulfanyl)ethyl] but-2-enedioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis due to its reactive ester and sulfanyl groups.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with thiol-containing biomolecules.
Medicine: Explored for its potential therapeutic properties, particularly in the development of drugs targeting oxidative stress-related diseases.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of Bis[2-(ethylsulfanyl)ethyl] but-2-enedioate involves its interaction with various molecular targets and pathways:
Oxidative Stress: The sulfanyl groups can undergo oxidation, leading to the formation of reactive oxygen species (ROS), which can modulate cellular redox states.
Thiol Interactions: The compound can form covalent bonds with thiol groups in proteins, affecting their function and activity.
Comparison with Similar Compounds
Similar Compounds
- Bis(2-ethylhexyl) fumarate
- Bis(2-ethylhexyl) phthalate
- Bis(2-butoxyethyl) adipate
Uniqueness
Bis[2-(ethylsulfanyl)ethyl] but-2-enedioate is unique due to the presence of both ester and sulfanyl groups, which confer distinct chemical reactivity and potential biological activity. This dual functionality is not commonly found in similar compounds, making it a valuable molecule for diverse applications.
Properties
CAS No. |
62087-23-4 |
|---|---|
Molecular Formula |
C12H20O4S2 |
Molecular Weight |
292.4 g/mol |
IUPAC Name |
bis(2-ethylsulfanylethyl) but-2-enedioate |
InChI |
InChI=1S/C12H20O4S2/c1-3-17-9-7-15-11(13)5-6-12(14)16-8-10-18-4-2/h5-6H,3-4,7-10H2,1-2H3 |
InChI Key |
OIYOJYOBFRONOR-UHFFFAOYSA-N |
Canonical SMILES |
CCSCCOC(=O)C=CC(=O)OCCSCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


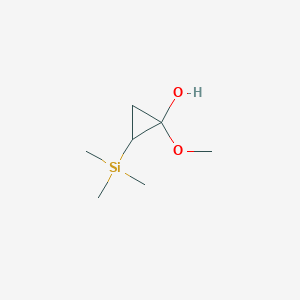
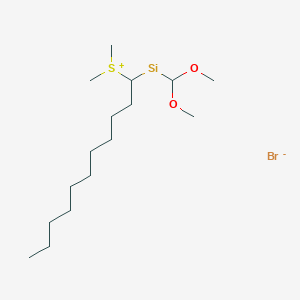
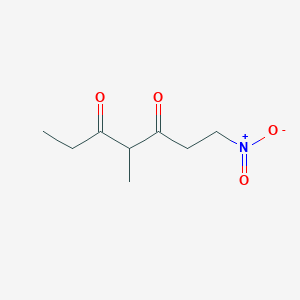
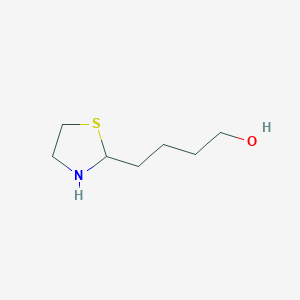
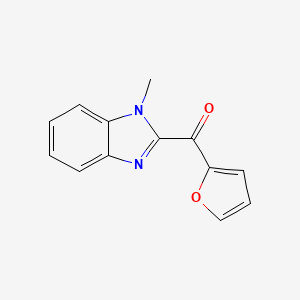
![N-[1-(Cyclohexylamino)-4-methyl-1,3-dihydro-2H-inden-2-ylidene]hydroxylamine](/img/structure/B14544824.png)
![N,N'-(Ethane-1,2-diyl)bis[N-(3-methylbutyl)dodecanamide]](/img/structure/B14544829.png)
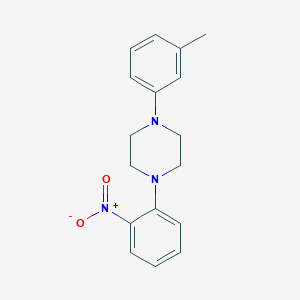
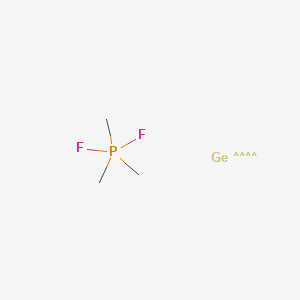
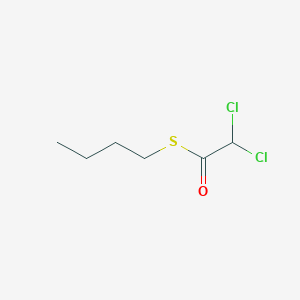
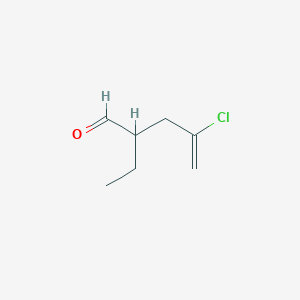
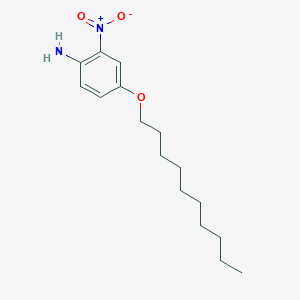
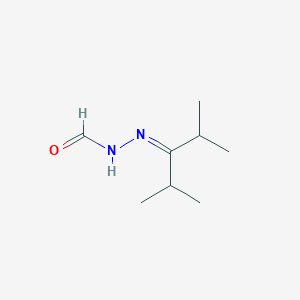
![3-Azaspiro[5.5]undeca-1,4-diene-1,5-dicarbonitrile, 2,3,4-trimethyl-](/img/structure/B14544852.png)
